diphenoxyphosphorylimino(imino)azanium
Description
Diphenoxyphosphorylimino(imino)azanium is a phosphorus-containing ammonium derivative characterized by a phosphorylimino group linked to an azanium (ammonium) moiety. Its structure includes aromatic diphenoxy groups, which confer stability and influence its solubility and reactivity. The compound’s phosphoryl and azanium groups suggest applications in catalysis, drug delivery, or as intermediates in organic synthesis .
Properties
Molecular Formula |
C12H11N3O3P+ |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
diphenoxyphosphorylimino(imino)azanium |
InChI |
InChI=1S/C12H11N3O3P/c13-14-15-19(16,17-11-7-3-1-4-8-11)18-12-9-5-2-6-10-12/h1-10,13H/q+1 |
InChI Key |
HIZUHXBMFBTZBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N=[N+]=N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenoxyphosphorylimino(imino)azanium typically involves the reaction of diphenylphosphoryl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Diphenylphosphoryl Chloride: This is achieved by reacting phosphorus trichloride with phenol in the presence of a base.
Reaction with Amine: The diphenylphosphoryl chloride is then reacted with an amine, such as aniline, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Diphenoxyphosphorylimino(imino)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Diphenoxyphosphorylimino(imino)azanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which diphenoxyphosphorylimino(imino)azanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of diphenoxyphosphorylimino(imino)azanium with analogous compounds:
*Inferred from nomenclature: Likely contains C, H, N, O, P.
Key Observations:
- Phosphoryl vs. Carboxylic/Azo Groups: Unlike diphenylamine analogs (e.g., tofenamic acid) with carboxylic acids, this compound’s phosphoryl group enhances electrophilicity, making it reactive in nucleophilic substitutions. This contrasts with the azo group in imidazolium acetate, which confers chromophoric properties .
- Salt Stability: Benzathine benzylpenicillin’s ethylenediamine salt improves stability, analogous to the azanium group in this compound, which may stabilize the compound in ionic environments .
Reactivity and Pharmacological Potential
- Diphenylamine Analogs: Tofenamic acid’s anti-inflammatory activity is linked to aromatic amine and carboxylic acid groups. This compound’s phosphorylimino group could mimic these interactions but with altered pharmacokinetics due to phosphorus’s electronegativity .
Limitations and Contrasts
- Size and Complexity: Benzathine benzylpenicillin’s bicyclic β-lactam structure is far more complex than this compound’s likely planar aromatic system, limiting direct pharmacological parallels .
- Synthetic Challenges: The diphenoxy groups in this compound may introduce steric hindrance absent in simpler ammonium salts, complicating synthesis .
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